



Sultosilic Acid Piperazine Salt: A Technical Review of a Lipid-Lowering Agent

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Compound of Interest		
Compound Name:	Sultosilic acid piperazine salt	
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Abstract

Sultosilic acid piperazine salt, also known as Piperazine sultosylate or A-585, is a compound that has been investigated for its lipid-lowering properties. Clinical studies have demonstrated its efficacy in modulating blood lipid profiles, including the reduction of total cholesterol, triglycerides, and low-density lipoproteins (LDL), alongside an increase in high-density lipoproteins (HDL). This technical guide provides a comprehensive review of the available scientific literature on sultosilic acid piperazine salt, detailing its mechanism of action, summarizing clinical findings, and outlining experimental protocols. Due to the limited availability of full-text historical research, this document synthesizes information from accessible abstracts and draws parallels with the well-characterized lipid-lowering agent, bezafibrate, with which it has been clinically compared.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The management of hyperlipidemia often involves pharmacological intervention with lipid-lowering agents. **Sultosilic acid piperazine salt** emerged as a potential therapeutic agent in this class, with studies in the 1980s exploring its efficacy and safety. This document serves as a technical resource for researchers and professionals in drug development, providing a detailed overview of the scientific knowledge surrounding this compound.



Physicochemical Properties

Property	Value	Reference
Chemical Name	2-hydroxy-5- (tosyloxy)benzenesulfonic acid; piperazine	N/A
Synonyms	Piperazine sultosylate, A-585	N/A
CAS Number	57775-27-6	N/A
Molecular Formula	C17H22N2O7S2	N/A
Molecular Weight	430.5 g/mol	N/A

Mechanism of Action

While the precise molecular mechanism of **sultosilic acid piperazine salt** has not been fully elucidated in the available literature, its observed effects on lipid profiles and its comparison to bezafibrate suggest a potential interaction with the peroxisome proliferator-activated receptors (PPARs).

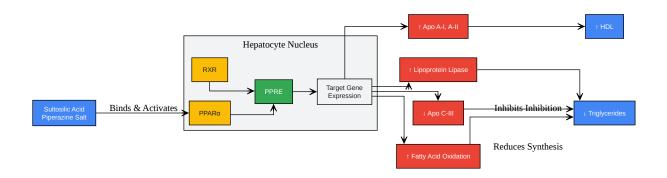
Postulated Signaling Pathway: PPARα Agonism

Bezafibrate is a known agonist of PPAR α , a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPAR α in hepatocytes leads to:

- Increased lipoprotein lipase activity: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.
- Increased fatty acid oxidation: This reduces the availability of fatty acids for triglyceride synthesis.
- Increased apolipoprotein A-I and A-II expression: This leads to an increase in HDL cholesterol levels.
- Decreased apolipoprotein C-III expression: This removes the inhibition of lipoprotein lipase, further promoting triglyceride clearance.



Given the similar lipid-modifying effects observed in clinical trials, it is plausible that **sultosilic acid piperazine salt** also functions, at least in part, as a PPARα agonist.



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Caption: Postulated PPARa signaling pathway for **Sultosilic Acid Piperazine Salt**.

Clinical Efficacy

Clinical investigations of **sultosilic acid piperazine salt** have primarily focused on its impact on lipid parameters in patients with primary hyperlipoproteinemia.

Summary of Clinical Trial Results

A double-blind, cross-over study comparing **sultosilic acid piperazine salt** (A-585) with bezafibrate in patients with primary hyperlipoproteinemia yielded the following key findings:



Parameter	Effect of Sultosilic Acid Piperazine Salt	Effect of Bezafibrate
Total Cholesterol	Significantly Decreased	Significantly Decreased
Triglycerides	Significantly Decreased	Significantly Decreased
Beta-Cholesterol (LDL)	Significantly Decreased	Significantly Decreased
Pre-Beta-Cholesterol (VLDL)	Significantly Decreased	Significantly Decreased
Alpha-Cholesterol (HDL)	Increased	Increased
Euglobulin Lysis Time	Significantly Shortened	Significantly Shortened
Platelet Adhesiveness	Diminished	Diminished

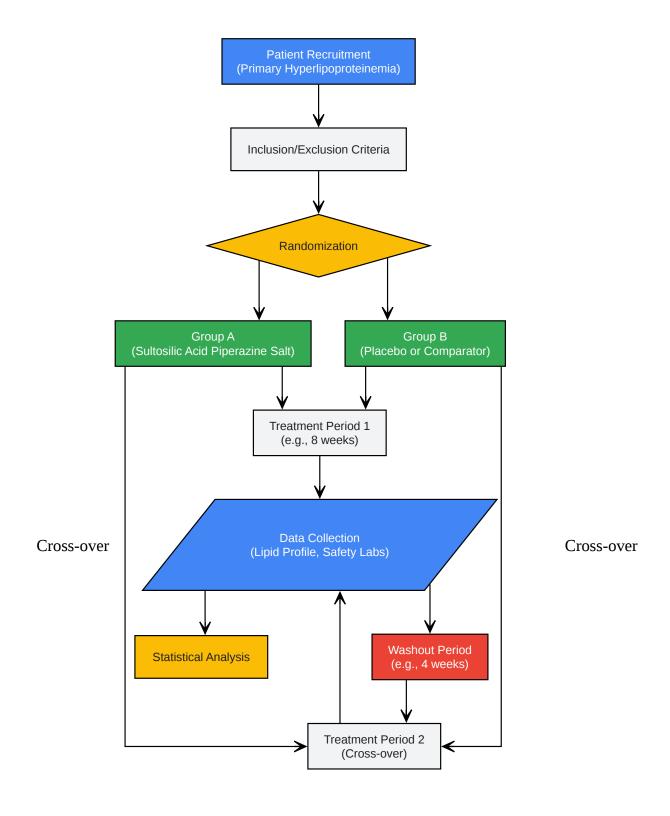
Data extracted from the abstract of Vinazzer H, et al. (1984).

Another pilot clinical trial investigated the combination of pravastatin with piperazine sultosilate in patients with type IIb familial combined hyperlipidemia. While this study did not show a significant reduction in triglycerides with the addition of sultosilate, it did demonstrate a significant decrease in LDL cholesterol and apolipoprotein-B levels compared to pravastatin alone.[1]

Experimental Protocol: Representative Clinical Trial Design

Based on the available information, a typical clinical trial protocol for evaluating **sultosilic acid piperazine salt** would likely involve the following:





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Caption: Representative cross-over clinical trial design.



Methodology Details (Inferred):

- Study Population: Adult male and female patients with a diagnosis of primary hyperlipoproteinemia (e.g., Fredrickson Type IIa, IIb, or IV).
- Inclusion Criteria: Fasting plasma cholesterol and/or triglyceride levels above a specified threshold (e.g., cholesterol > 250 mg/dL, triglycerides > 200 mg/dL).
- Exclusion Criteria: Secondary causes of hyperlipidemia, significant renal or hepatic disease, pregnancy, or lactation.
- Intervention: Oral administration of sultosilic acid piperazine salt at a specified dose (e.g., 1000 mg/day).[1] The comparator could be a placebo or an active drug like bezafibrate.
- Study Design: A randomized, double-blind, cross-over design is often employed to minimize inter-patient variability. This involves an initial treatment period, followed by a washout period, and then a second treatment period where patients switch interventions.
- Outcome Measures:
 - Primary: Percentage change from baseline in fasting total cholesterol, LDL cholesterol,
 HDL cholesterol, and triglycerides.
 - Secondary: Changes in apolipoprotein levels, platelet adhesiveness, and fibrinolytic parameters.
- Safety Assessments: Monitoring of adverse events, clinical laboratory parameters (liver function tests, creatinine kinase), and vital signs.

Toxicology

A toxicological study of piperazine sultosylate (A-585) was conducted by Rodríguez L, et al. in 1979. While the full details of this study are not readily available, it is an important piece of the preclinical evaluation of this compound. Generally, toxicological assessments for a new chemical entity would include acute, sub-chronic, and chronic toxicity studies in at least two animal species (one rodent, one non-rodent). Key parameters evaluated would include:

Mortality and clinical signs of toxicity



- Body weight and food consumption
- Hematology and clinical chemistry
- Urinalysis
- · Gross pathology and histopathology of major organs

Synthesis

The synthesis of **sultosilic acid piperazine salt** involves the preparation of sultosilic acid (2-hydroxy-5-(tosyloxy)benzenesulfonic acid) followed by salt formation with piperazine. A plausible synthetic route is outlined below.



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Caption: Plausible synthesis route for **Sultosilic Acid Piperazine Salt**.

Conclusion

Sultosilic acid piperazine salt is a lipid-lowering agent that has demonstrated efficacy in reducing atherogenic lipid fractions and increasing protective HDL cholesterol in clinical studies. Its mechanism of action is likely related to the activation of PPARα, similar to fibrate drugs. While the available literature provides a foundational understanding of this compound, a full elucidation of its pharmacological and toxicological profile would require access to the complete historical research data. This technical guide provides a consolidated overview of the existing knowledge to support further research and development in the field of lipid-modifying therapeutics.



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References

- 1. Treatment of type IIb familial combined hyperlipidemia with the combination pravastatinpiperazine sultosilate - PubMed [pubmed.ncbi.nlm.nih.gov]
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